molecular formula C7H7ClFNO B6206673 2-chloro-5-(2-fluoroethoxy)pyridine CAS No. 1543200-73-2

2-chloro-5-(2-fluoroethoxy)pyridine

Cat. No.: B6206673
CAS No.: 1543200-73-2
M. Wt: 175.6
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Description

2-Chloro-5-(2-fluoroethoxy)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 2-fluoroethoxy substituent at the 5-position of the pyridine ring. These compounds often serve as intermediates in developing insecticides, fungicides, and pharmaceuticals due to their electron-withdrawing substituents, which enhance binding to biological targets like nicotinic acetylcholine receptors (nAChRs) .

Properties

CAS No.

1543200-73-2

Molecular Formula

C7H7ClFNO

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Activation and Leaving Group Considerations

The pyridine ring’s inherent electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) at positions activated by electron-withdrawing groups. In 2-chloro-5-(2-fluoroethoxy)pyridine, the chloro group at position 2 acts as an activating group, directing incoming nucleophiles to the para position (position 5). A plausible route involves substituting a pre-existing leaving group at position 5 with a 2-fluoroethoxy moiety.

For example, 2-chloro-5-nitropyridine could serve as a precursor, where the nitro group is reduced to an amine, diazotized, and displaced via a Sandmeyer-type reaction. Alternatively, direct displacement of a hydroxyl group (in 5-hydroxypyridine derivatives) using 2-fluoroethylating agents under basic conditions may be feasible.

Key Reaction Conditions:

  • Base : Potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize transition states.

  • Temperature : 80–120°C to overcome kinetic barriers.

A hypothetical reaction is shown below:

2-Chloro-5-hydroxypyridine + 2-Fluoroethyl tosylateBase, DMF, 100°CThis compound\text{2-Chloro-5-hydroxypyridine + 2-Fluoroethyl tosylate} \xrightarrow{\text{Base, DMF, 100°C}} \text{this compound}

Yield estimates range from 50–70%, depending on the leaving group’s reactivity and steric hindrance.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a versatile route to introduce aryl or alkoxy groups onto pyridine rings. For this compound, a boronic ester containing the 2-fluoroethoxy group could couple with a 2-chloropyridine derivative bearing a halogen at position 5.

Example Protocol:

  • Catalyst : Palladium(II) acetate with triphenylphosphine.

  • Base : Sodium carbonate.

  • Solvent : Toluene/water mixture.

  • Temperature : 80–90°C.

Reaction equation:

2-Chloro-5-bromopyridine + (2-Fluoroethoxy)boronic acidPd(OAc)₂, PPh₃This compound\text{2-Chloro-5-bromopyridine + (2-Fluoroethoxy)boronic acid} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{this compound}

Reported yields for analogous Suzuki couplings range from 60–85%.

Ullmann-Type Coupling

Ullmann couplings using copper catalysts can facilitate the formation of C–O bonds between pyridine halides and alkoxy nucleophiles. For instance, 2-chloro-5-iodopyridine could react with 2-fluoroethanol in the presence of a copper(I) catalyst.

Optimization Parameters:

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Solvent : DMSO at 120°C.

This method may achieve moderate yields (40–60%) but requires careful control of stoichiometry to minimize homo-coupling by-products.

Direct Chlorination and Alkoxylation Sequences

Chlorination of Pyridine Precursors

Building on methods from CN104610137A , gas-phase thermal chlorination could introduce the chloro group at position 2. Starting with 5-(2-fluoroethoxy)pyridine, chlorination under controlled conditions (e.g., Cl₂ gas at 300–400°C with FeCl₃ catalysis) may yield the target compound.

Critical Factors:

  • Catalyst Load : 5–10 wt% FeCl₃.

  • Residence Time : 15–30 minutes.

  • Byproduct Management : Excess chlorine increases selectivity but risks over-chlorination.

Pilot-scale data from similar reactions report yields of 70–80% with >95% purity.

Alkoxylation via Mitsunobu Reaction

The Mitsunobu reaction enables the introduction of alkoxy groups using alcohols, triphenylphosphine, and diethyl azodicarboxylate (DEAD). Applying this to 2-chloro-5-hydroxypyridine:

2-Chloro-5-hydroxypyridine + 2-FluoroethanolPPh₃, DEADThis compound\text{2-Chloro-5-hydroxypyridine + 2-Fluoroethanol} \xrightarrow{\text{PPh₃, DEAD}} \text{this compound}

Yields typically exceed 75%, though the reaction requires anhydrous conditions and stoichiometric reagents.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
SNAr50–7090–95Simple setup, low costLimited to activated substrates
Suzuki Coupling60–8595–99High selectivity, scalabilityRequires boronic acid synthesis
Ullmann Coupling40–6085–90Broad substrate toleranceModerate yields, copper removal needed
Gas-Phase Chlorination70–80>95High throughput, minimal solventsHigh energy input, specialized equipment
Mitsunobu Reaction75–8590–95Mild conditions, high efficiencyCostly reagents, stoichiometric waste

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-fluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide .

Scientific Research Applications

Chemical Synthesis Intermediate

Overview:
2-Chloro-5-(2-fluoroethoxy)pyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives. Its structural properties allow for further functionalization, making it a versatile building block in organic chemistry.

Applications:

  • Pharmaceuticals: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates. For instance, derivatives of pyridine are often explored for their antimicrobial and anti-inflammatory properties.
  • Agrochemicals: It has been identified as an intermediate in the production of herbicides and pesticides, contributing to the development of compounds that can effectively control agricultural pests.

Herbicidal Activity

Research Findings:
Studies have shown that derivatives of this compound exhibit herbicidal properties. The compound's ability to interfere with plant growth mechanisms makes it a candidate for herbicide formulation.

Case Studies:

  • Herbicidal Formulations: Research has demonstrated that incorporating this compound into herbicidal formulations enhances efficacy against specific weed species. These formulations are designed to minimize environmental impact while maximizing crop yield.
  • Mechanism of Action: The compound's mechanism involves disruption of metabolic pathways in target plants, leading to effective weed management strategies.

Medicinal Chemistry

Pharmaceutical Development:
The compound's unique structure allows it to participate in various chemical reactions that are pivotal in drug development.

Case Studies:

  • Antimicrobial Agents: Research has indicated that modifications of this compound can lead to new classes of antimicrobial agents. These studies focus on enhancing potency and reducing side effects.
  • Anti-inflammatory Compounds: Investigations into the anti-inflammatory potential of pyridine derivatives have yielded promising results, suggesting that this compound could be a precursor for novel anti-inflammatory drugs.

Summary Table of Applications

Application AreaSpecific UseNotes
Chemical SynthesisIntermediate for pharmaceuticalsVersatile building block
Intermediate for agrochemicalsKey role in herbicide development
Herbicidal ActivityComponent in herbicidal formulationsEffective against specific weed species
Mechanism disrupts plant metabolic pathwaysEnhances crop yield
Medicinal ChemistryDevelopment of antimicrobial agentsPotential for new drug classes
Exploration of anti-inflammatory compoundsFocus on potency and side effect reduction

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-fluoroethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the chlorine and fluoroethoxy groups may influence its binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The substituents on the pyridine ring significantly influence molecular weight, lipophilicity (logP), and stability. Below is a comparison of key analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents LogP*
2-Chloro-5-(2-fluoroethoxy)pyridine C₇H₆ClFNO 175.58 (calc.) Not provided 2-Cl, 5-OCH₂CH₂F ~1.8†
2-Chloro-5-(2,2-difluoroethoxy)pyridine C₇H₆ClF₂NO 193.58 1534461-63-6 2-Cl, 5-OCH₂CF₂ 2.1
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 191.55 69045-84-7 2-Cl, 5-CF₃ 2.8
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N 162.01 70258-18-3 2-Cl, 5-CH₂Cl 2.2

*LogP values estimated using computational tools or inferred from structural analogs.
†Predicted based on fluorinated alkoxy group contributions.

Key Observations :

  • Fluorinated alkoxy groups (e.g., OCH₂CH₂F, OCH₂CF₂) increase molecular weight and lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability and bioavailability .
Insecticidal Activity
  • 2-Chloro-5-(2-trifluoromethyl-pyrrolidin-1-ylmethyl)pyridine : Exhibits potent larvicidal activity (LC₅₀ < 1 ppm) against disease-transmitting insects, attributed to strong nAChR binding and enhanced lipophilicity from fluorinated moieties .
  • 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine: Prioritized as a low bee-toxicity insecticide candidate due to structural similarity to neonicotinoids like thiacloprid .

Mechanistic Insight : Fluorinated groups improve target affinity and reduce environmental persistence. For example, 2-fluoroethoxy substituents may degrade faster in water than chloromethyl groups, balancing efficacy and eco-friendliness .

Pharmaceutical Intermediates
  • 2-Chloro-5-(chloromethyl)pyridine: A key intermediate in synthesizing neonicotinoid insecticides and pharmaceuticals. Its chloromethyl group enables further functionalization but poses handling risks .
  • 2-Chloro-5-(4-nitrobenzoyl)pyridine : Used in drug discovery for its electron-deficient pyridine core, facilitating nucleophilic substitution reactions .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-chloro-5-(2-fluoroethoxy)pyridine?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:

  • Solvent Selection: Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction efficiency under reflux conditions .
  • Temperature Control: Maintaining temperatures between 60–80°C optimizes yield while minimizing side reactions .
  • Catalysts: Transition-metal catalysts (e.g., Pd) may improve regioselectivity during fluorinated group introduction .

Basic: How do substituents on the pyridine ring influence electronic properties and reactivity?

Methodological Answer:
The chlorine atom (electron-withdrawing group) and 2-fluoroethoxy moiety (electron-withdrawing due to fluorine) synergistically deactivate the pyridine ring, directing electrophilic attacks to specific positions:

  • Chlorine at Position 2: Increases electrophilicity at Positions 3 and 4 via resonance and inductive effects .
  • 2-Fluoroethoxy at Position 5: Fluorine’s electronegativity stabilizes adjacent charges, influencing nucleophilic substitution pathways .
    Structural Confirmation: ¹³C-NMR (126 MHz) and ¹⁹F-NMR (282 MHz) in CDCl₃ verify substituent positions and electronic environments .

Advanced: What methodologies enable regioselective functionalization of this compound?

Methodological Answer:
Regioselectivity is achieved via:

  • Directed Metalation: Using strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .
  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings with aryl/heteroaryl partners, leveraging the chlorine atom as a directing group .
    Key Consideration: Steric hindrance from the 2-fluoroethoxy group limits reactivity at Position 6, favoring modifications at Positions 3 and 4 .

Advanced: How can photoredox catalysis modify fluorinated groups in this compound?

Methodological Answer:
Photoredox catalysts (e.g., Ru(bpy)₃²⁺) enable radical-mediated fluorination or defluorination under mild conditions:

  • Radical-Polar Crossover: Generates fluorinated intermediates via single-electron transfer (SET), allowing C–F bond formation/cleavage without harsh reagents .
  • Applications: Introduces isotopic labels (e.g., ¹⁸F) for tracer studies or modifies fluorinated side chains for structure-activity relationship (SAR) analysis .

Advanced: What in vitro assays assess the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™) .
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) determined via broth microdilution against Gram-positive/negative strains .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate apoptosis induction .

Basic: What analytical techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR (e.g., 126 MHz ¹³C, 282 MHz ¹⁹F) identify substituent positions and purity .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₈ClF₂NO) .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions in solid state .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Docking Studies: Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to enzymes like acetylcholinesterase, guided by the pyridine ring’s π-π stacking and halogen bonding .
  • Kinetic Analysis: Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) to receptors, correlating structural modifications with activity .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C; store at −20°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity: Hydrolysis of the fluoroethoxy group occurs in aqueous media; use anhydrous conditions during reactions .

Advanced: How can SAR studies optimize this compound for drug development?

Methodological Answer:

  • Fluorine Scanning: Replace hydrogen with fluorine at strategic positions to enhance metabolic stability and bioavailability .
  • Bioisosteric Replacement: Substitute the chlorine atom with CF₃ or CN groups to modulate lipophilicity and target engagement .

Basic: What safety protocols are recommended for laboratory handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

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